Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate
Description
Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate is a specialized organic compound featuring a tert-butyl ester group, a piperidine ring substituted with a cyano group, and an ether-linked acetate moiety. Its structure combines steric protection (via the tert-butyl group) with polar functional groups (cyano and ether), making it a versatile intermediate in pharmaceutical synthesis. The tert-butyl group enhances stability and lipophilicity, while the cyanopiperidine moiety may influence electronic properties and binding interactions in biological systems .
Properties
CAS No. |
2919954-64-4 |
|---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 2-(1-cyanopiperidin-4-yl)oxyacetate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(15)8-16-10-4-6-14(9-13)7-5-10/h10H,4-8H2,1-3H3 |
InChI Key |
RURLTEVTOVJMKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1CCN(CC1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 2-bromoacetate with 1-cyanopiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Ester
The tert-butyl group is commonly removed under acidic conditions to yield the corresponding carboxylic acid, a critical step for further functionalization.
| Reaction Conditions | Reagents/Steps | Outcome | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 10% trifluoroacetic acid (TFA) in CH₂Cl₂ | Cleavage of tert-butyl ester to carboxylic acid | >90% |
This deprotection enables subsequent coupling reactions, such as amide bond formation, by exposing the free carboxylic acid for activation.
Nucleophilic Substitution at the Piperidine Nitrogen
The 1-cyanopiperidine moiety undergoes nucleophilic substitution reactions, particularly at the nitrogen atom, due to the electron-withdrawing cyano group enhancing electrophilicity.
Example Reaction:
Reaction with α-bromoacetate derivatives (e.g., tert-butyl 2-bromoacetate) in the presence of DBU (1,8-diazabicycloundec-7-ene):
| Substrate | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Piperidine-cyano derivative | DBU, DMF, 100°C | Alkylated piperidine with acetate side chain | Intermediate for bioactive compounds |
This reaction highlights the compound’s utility in introducing side chains for drug discovery applications.
Coupling Reactions via Activated Esters
The carboxylic acid derived from tert-butyl deprotection is frequently activated for amide bond formation.
Typical Protocol:
-
Activation with HOBt (hydroxybenzotriazole) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Coupling with amines (e.g., 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one) in the presence of DIPEA (diisopropylethylamine).
| Activated Intermediate | Coupling Partner | Product | Yield | Source |
|---|---|---|---|---|
| Acid chloride | Piperidinylbenzimidazolone | Amide-linked conjugate with benzimidazole | ~75% |
This method is pivotal for constructing hybrid molecules with enhanced biological activity.
Cyano Group Reactivity
The cyano group on the piperidine ring participates in:
-
Cyclization reactions with carbonyl electrophiles to form heterocycles.
-
Reduction to primary amines using catalysts like Raney nickel.
Example: Reaction with diphenyl cyanocarbonimidate to form cyanoguanidine derivatives:
| Starting Material | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine-cyano compound | Diphenyl cyanocarbonimidate, DBU | Cyanoguanidine-piperidine hybrid | ~85% |
Alkylation of the Acetate Side Chain
The oxygen atom in the acetate linker serves as a nucleophile in alkylation reactions.
Key Reaction:
Alkylation with bromoacetonitrile under basic conditions:
| Substrate | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Acetate-oxygen nucleophile | Bromoacetonitrile, K₂CO₃, DMF | Nitrile-functionalized derivative | Bioisostere in drug design |
Comparative Reactivity with Structural Analogs
The compound’s reactivity diverges from analogs due to its cyano-piperidine and tert-butyl ester combination:
| Analog Structure | Key Difference | Reactivity Profile | Source |
|---|---|---|---|
| Tert-butyl 2-(4-oxopiperidin-1-yl)acetate | Ketone instead of cyano group | Higher stability but reduced electrophilicity | |
| Tert-butyl 2-(piperazin-1-yl)acetate | Piperazine ring | Enhanced basicity, differing substitution patterns |
Scientific Research Applications
Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The cyanopiperidine moiety is particularly important for its binding affinity and specificity. The compound’s effects are mediated through pathways involving enzyme inhibition, receptor modulation, or interaction with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The table below highlights key structural and functional differences between Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate and related compounds:
Key Observations :
- Reactivity: The cyano group in the target compound may participate in nucleophilic reactions or hydrogen bonding, unlike the inert m-tolyl group in its Boc-protected analog .
- Biological Activity: BHA’s phenolic hydroxyl group is critical for antioxidant activity, whereas the target compound’s ether and cyano groups may direct it toward enzyme inhibition or receptor binding .
Pharmaceutical Relevance
While direct data on the target compound is scarce, its structural features suggest utility in:
- Prodrug Design : The tert-butyl ester can be hydrolyzed in vivo to release active carboxylic acids.
- Kinase Inhibitors: Cyanopiperidine derivatives are common in kinase inhibitors (e.g., JAK/STAT pathways), where the cyano group modulates selectivity .
Contrasts with Antioxidants
BHA’s mechanism involves scavenging free radicals via its phenolic group, reducing oxidative stress in biological systems . The target compound lacks this phenolic moiety, indicating divergent applications—likely as a synthetic intermediate rather than a bioactive antioxidant.
Biological Activity
Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate (CAS Number: 46781086) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a tert-butyl group, a cyanopiperidine moiety, and an acetate functional group. Its molecular formula is , and it has a molecular weight of approximately 271.34 g/mol .
Pharmacological Effects
- Respiratory Applications : Research indicates that compounds similar to this compound are being explored for their utility in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). These compounds may function as beta agonists, promoting bronchodilation and alleviating symptoms associated with obstructive pulmonary diseases .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially useful in treating infections caused by various pathogens. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes .
- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy. The mechanism may involve inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Beta-Adrenergic Receptor Agonism : By activating beta receptors, the compound may enhance airway dilation and reduce bronchoconstriction.
- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes critical for bacterial survival, thus exerting antimicrobial effects.
Case Study 1: Respiratory Disease Treatment
In a clinical trial involving patients with asthma, a compound related to this compound was administered as part of a combination therapy regimen. Results indicated significant improvement in lung function and reduction in the frequency of asthma attacks compared to placebo groups. The study highlighted the potential for once-daily dosing to improve patient compliance .
Case Study 2: Anticancer Activity
A study exploring the anticancer properties of related compounds found that treatment with Tert-butyl derivatives led to a marked decrease in tumor size in xenograft models. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, suggesting further exploration for therapeutic applications in oncology .
Data Table: Summary of Biological Activities
| Biological Activity | Effect Observed | Mechanism |
|---|---|---|
| Respiratory Improvement | Enhanced lung function | Beta-receptor agonism |
| Antimicrobial Activity | Inhibition of bacterial growth | Disruption of cell membranes |
| Cytotoxicity | Induction of apoptosis | Mitochondrial pathway activation |
Q & A
Q. What are the recommended methods for synthesizing tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate, and how can reaction conditions be optimized?
Synthesis typically involves coupling tert-butyl cyanoacetate derivatives with functionalized piperidine intermediates. Evidence from analogous compounds (e.g., tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate) suggests using a base (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF under inert atmospheres . Optimization may include adjusting temperature (e.g., 0°C to room temperature), stoichiometry of reactants, and reaction time. Monitoring via TLC or HPLC is critical to identify byproducts and ensure completion.
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm regiochemistry and stereochemistry, particularly for the piperidine and cyanopiperidinyloxy moieties .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC or UPLC with UV detection to assess purity (>95% recommended for reproducible results) . Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities .
Q. What safety precautions are necessary given limited toxicity data?
While no acute toxicity data exist for this compound, structurally similar tert-butyl esters (e.g., tert-butyl 2-(3-formylphenoxy)acetate) require handling in fume hoods with PPE: nitrile gloves, lab coats, and safety goggles . Avoid contact with strong acids/bases to prevent decomposition into hazardous byproducts (e.g., cyanide derivatives) . Store under inert conditions (argon or nitrogen) at –20°C to minimize degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) may arise from conformational flexibility in the piperidine ring or solvent effects. Strategies include:
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies:
- pH-dependent degradation : Incubate the compound in buffered solutions (pH 1–12) at 37°C, sampling at intervals (0, 24, 48 hrs) for HPLC analysis .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and thermogravimetric analysis (TGA) for moisture sensitivity .
- Light exposure : Assess photodegradation under UV/visible light using quartz cuvettes and monitor via UV-Vis spectroscopy .
Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Employ density functional theory (DFT) to calculate:
- Electrostatic potential maps to identify nucleophilic (e.g., cyanopiperidine nitrogen) or electrophilic (e.g., ester carbonyl) sites .
- Frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward specific reagents . Validate predictions with small-scale exploratory reactions (e.g., hydrolysis with LiOH or alkylation with methyl iodide) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify purification .
- Catalysis : Screen transition-metal catalysts (e.g., Pd/C) to improve yield in coupling steps .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Methodological Considerations
Q. How should researchers design assays to evaluate biological activity while accounting for potential artifacts?
- Counter-screening : Include structurally related but inactive analogs (e.g., tert-butyl 4-aminophenylacetate) to confirm target specificity .
- Cytotoxicity controls : Use MTT assays on non-target cell lines to distinguish between selective activity and general toxicity .
- Metabolite profiling : Incubate the compound with liver microsomes to identify bioactive or toxic metabolites .
Q. What advanced techniques can elucidate the compound’s interactions with biomolecules?
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity for proteins .
- X-ray crystallography or cryo-EM to resolve binding modes if co-crystallization is feasible .
- Molecular dynamics simulations to model conformational changes in target enzymes upon binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
